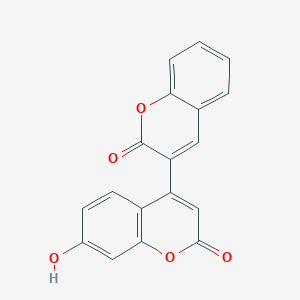

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic molecule belonging to the class of chromanones. It possesses a fused tricyclic ring system consisting of two chroman (chromen-2-one) rings linked together by a carbon-carbon bond. Additionally, a hydroxyl group is present at the 7th position of one of the chroman rings. This compound is known for its versatile nature and is commonly used in scientific research, including pharmaceuticals, material science, and organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This reaction yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Análisis De Reacciones Químicas

Esterification

The hydroxyl group at position 7 undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reagents : 4-Chlorobenzoyl chloride, triethylamine (base)

-

Conditions : Dichloromethane, room temperature

-

Product : 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (yield: 88%) .

Alkylation

The hydroxyl group reacts with alkyl halides under basic conditions:

-

Reagents : Methyl iodide, potassium carbonate

-

Conditions : Acetone, reflux (56°C, 6 hours)

-

Product : 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one.

Schiff Base Formation

The compound’s hydrazide derivatives form Schiff bases with aromatic aldehydes:

-

Reagents : Benzaldehyde derivatives, ethanol/acetic acid (24:1 v/v)

-

Conditions : Stirring at 25°C, 4 hours

-

Products : (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazides (yields: 75–92%) .

Cyclocondensation

Reactions with heterocycle-forming reagents yield fused rings:

-

Reagents : Carbon disulfide, potassium hydroxide

-

Conditions : Ethanol, reflux (6 hours)

-

Product : 7-Hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (yield: 78%) .

Key Reaction Pathways and Products

Reaction Mechanisms

-

Esterification/Alkylation : Nucleophilic substitution at the hydroxyl oxygen, facilitated by deprotonation under basic conditions.

-

Schiff Base Formation : Nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.

-

Cyclocondensation : Thiolation of the hydrazide intermediate with CS₂, followed by cyclization to form oxadiazoles .

Spectroscopic Evidence

-

IR Spectroscopy :

-

¹H-NMR :

Stability and Reactivity Trends

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Stable up to 200°C; decomposition observed above this temperature.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is C17H12O4, with a molecular weight of approximately 284.28 g/mol. The compound features a chromenone core, characterized by a fused benzopyran structure that is known for its pharmacological properties.

Chemistry

In the realm of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It acts as a reagent in various chemical reactions due to its reactive functional groups.

Biology

This compound is investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays. Its unique structure allows it to interact with various biological targets, making it suitable for studying cellular processes.

Medicine

The pharmacological properties of this compound include:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has shown promising results against breast cancer cell lines with IC50 values indicating significant cytotoxicity .

Industry

In industrial applications, derivatives of this compound are explored for their use in developing materials with specific optical and electronic properties. These applications could extend to fields such as photonics and electronics.

Antifungal Activity

A study demonstrated that structural modifications at the 7-hydroxy position enhanced antifungal activity against pathogens such as Alternaria solani and Alternaria alternata. The compound exhibited moderate to high effectiveness against these strains .

| Compound | Activity Against A. solani | Activity Against A. alternata |

|---|---|---|

| This Compound | Moderate (20–30%) | High (>40%) |

| Control | Low (<10%) | Low (<10%) |

Antibacterial Testing

In vitro evaluations indicated that related compounds demonstrated inhibitory effects against Klebsiella oxytoca, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Anticancer Evaluation

Research on related coumarin derivatives has shown that they can inhibit cancer cell growth through modulation of apoptotic pathways and enzyme inhibition. Further exploration into the specific pathways affected by 7-Hydroxy derivatives is warranted .

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their reactivity and interactions. Additionally, the conjugated system of alternating double and single bonds allows for electron delocalization, affecting the compound’s reactivity and light absorption properties.

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxy-4-methylcoumarin: Similar in structure but with a methyl group at the 4th position instead of the chromen-3-yl group.

4-Hydroxy-3-(4-hydroxy-2-oxochromen-3-yl)phenylmethylchromen-2-one: Contains additional hydroxyl and phenylmethyl groups.

3-(2-oxochromen-4-yl)chromen-2-one: Modified analog of natural dicoumarins.

Uniqueness

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its fused tricyclic ring system and the presence of a hydroxyl group at the 7th position, which allows for versatile chemical reactions and applications in various scientific fields.

Actividad Biológica

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a coumarin derivative, has garnered significant attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and a summary of relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of hydroxyl and carbonyl groups, which are crucial for its biological activity. The compound can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in various physiological processes .

- Antioxidant Activity : It regulates reactive oxygen species (ROS), contributing to its antioxidant properties, which are vital in preventing oxidative stress-related diseases .

- Anticancer Properties : The compound exhibits anticancer activity by inhibiting microtubule polymerization, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of various malignancies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In a study assessing its efficacy against bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

Research indicates that this coumarin derivative effectively scavenges free radicals and reduces lipid peroxidation, supporting its role as a potent antioxidant agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study published in Molecular Pharmacology evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated that the compound induced cell cycle arrest and apoptosis through the modulation of key signaling pathways.

- Antimicrobial Testing : Another research article detailed the antimicrobial testing of this compound against various bacterial strains. The results showed that it inhibited growth effectively, with a notable effect against resistant strains .

- In Vivo Studies : In vivo studies have demonstrated that administration of this coumarin derivative significantly reduced tumor growth in animal models, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis illustrates how this compound stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial, Antioxidant |

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant |

| 8-Methylcoumarin | Methyl group at position 8 | Antioxidant |

| 6-Methoxycoumarin | Methoxy group at position 6 | Antitumor |

This table highlights the unique combination of functional groups in this compound that contributes to its diverse biological activities.

Propiedades

IUPAC Name |

7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFQUFFWQFQGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.